molecular formula C₁₃H₈Cl₂O B1145536 2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde CAS No. 1228267-50-2

2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde

Cat. No. B1145536
CAS RN: 1228267-50-2
M. Wt: 251.11
InChI Key:
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Description

“2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde” is a compound that belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde involves the conversion of 2,4-dichlorobenzaldehyde to the target compound through a series of reactions.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "Sodium hydroxide", "Sodium nitrite", "Copper(II) chloride", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dichlorobenzaldehyde to 2,4-dichlorobenzyl alcohol using sodium borohydride as a reducing agent in ethanol.", "Step 2: Oxidation of 2,4-dichlorobenzyl alcohol to 2,4-dichlorobenzaldehyde using copper(II) chloride in acetic acid.", "Step 3: Diazotization of 2,4-dichlorobenzaldehyde using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Coupling of the diazonium salt with 1,1'-biphenyl-4-carboxylic acid in the presence of sodium acetate to form the corresponding azo compound.", "Step 5: Reduction of the azo compound to the target compound, 2,4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde, using sodium borohydride in ethanol.", "Step 6: Purification of the target compound by recrystallization from water." ] }

CAS RN

1228267-50-2

Molecular Formula

C₁₃H₈Cl₂O

Molecular Weight

251.11

synonyms

2’,4-Dichloro-[1,1’-biphenyl]-2-carbaldehyde; 

Origin of Product

United States

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